molecular formula C27H26N4O3S B2896483 2-methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 956145-36-1

2-methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2896483
CAS No.: 956145-36-1
M. Wt: 486.59
InChI Key: QNQIKZZEOCRSKR-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based heterocyclic molecule featuring a 3,4-dihydropyrazole core substituted with methanesulfonyl, 4-methoxyphenyl, 4-methylphenyl, and phenyl groups. Its structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-19-9-11-21(12-10-19)27-24(18-30(29-27)22-7-5-4-6-8-22)26-17-25(28-31(26)35(3,32)33)20-13-15-23(34-2)16-14-20/h4-16,18,26H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIKZZEOCRSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core bipyrazole structure, followed by the introduction of the methoxyphenyl, methylsulfonyl, phenyl, and p-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound :

  • Core : 3,4-Dihydropyrazole (partially saturated pyrazole ring).
  • Key Substituents :
    • Methanesulfonyl (electron-withdrawing).
    • 4-Methoxyphenyl (electron-donating).
    • 4-Methylphenyl (hydrophobic).
    • Phenyl (aromatic).

Analog 1 : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole

  • Core : Dihydropyrazole fused with pyrazole.
  • Key Substituents : Biphenyl, methoxyphenyl.
  • Bioactivity : Analgesic properties attributed to pyrazoline cores.

Analog 2 : 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

  • Core : 1,3,4-Thiadiazole (sulfur-containing heterocycle).
  • Key Substituents : Methylphenyl, sulfanyl groups.
  • Bioactivity : Medicinal applications (unspecified, linked to thiadiazole’s pharmacological profile).

Table 1: Structural Comparison

Feature Target Compound Analog 1 Analog 2
Core Structure 3,4-Dihydropyrazole Dihydropyrazole + Pyrazole 1,3,4-Thiadiazole
Electron Effects EWG + EDG EDG (methoxy) Neutral (methyl) + EWG (S)
Hydrophobicity High (methylphenyl, phenyl) Moderate (biphenyl) Moderate (methylphenyl)

Target Compound :

  • Likely synthesized via cyclocondensation of hydrazines with diketones or via halogenation-alkylation steps, though specific details are absent in the evidence.

Analog 1 :

  • Prepared using sodium ethoxide in ethanol, followed by recrystallization .

Analog 2 :

  • Synthesized via sulfur-based coupling reactions, emphasizing the role of sulfanyl groups in heterocycle formation .

Target Compound :

  • No direct data, but pyrazole derivatives are associated with anti-inflammatory and enzyme inhibitory activities.

Analog 1 :

  • Activity : Analgesic (linked to pyrazoline’s interaction with pain receptors) .

Analog 3 () : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamide

  • Activity : Cytotoxicity and carbonic anhydrase inhibition due to sulfonamide groups .
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound : Likely forms hydrogen bonds via sulfonyl oxygen and methoxy groups, as seen in similar sulfonamide crystals .
  • Analog 1 : Crystal structure resolved via SHELX programs, showing π-π stacking between aromatic rings (see for SHELX details).

Biological Activity

Overview of the Compound

2-Methanesulfonyl-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Pyrazole and its derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various studies have shown that pyrazole derivatives can inhibit the growth of cancer cell lines. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. For instance, certain derivatives have been shown to arrest the cell cycle at specific phases (e.g., S phase) .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some studies suggest that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This activity could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

There is evidence supporting the antimicrobial effects of pyrazole derivatives:

  • Broad Spectrum Activity : Certain pyrazole compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings has been associated with increased potency against cancer cells. Modifications in the bipyrazole core can also lead to variations in biological activity .

Data Table: Biological Activity of Related Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BA54926Cell cycle arrest
Compound CHepG20.71Inhibition of proliferation
Compound DP81517.82Cytotoxicity

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study by Wei et al. (2022) : This research highlighted the anticancer potential of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, where one compound showed significant growth inhibition against A549 cells with an IC50 value of 26 µM .
  • Research by Fan et al. (2021) : This study synthesized various pyrazole derivatives and evaluated them for antiproliferative effects against multiple cancer cell lines. Some compounds exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

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